molecular formula C5H8O2 B165787 Allyl acetate CAS No. 591-87-7

Allyl acetate

Cat. No.: B165787
CAS No.: 591-87-7
M. Wt: 100.12 g/mol
InChI Key: FWZUNOYOVVKUNF-UHFFFAOYSA-N
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Description

Allyl acetate is an organic compound with the chemical formula C₅H₈O₂ . It is a colorless liquid that serves as a precursor to allyl alcohol, which is a valuable industrial intermediate. This compound is the acetate ester of allyl alcohol and is known for its slightly sweet, fruity odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl acetate is primarily produced through the gas-phase reaction of propene with acetic acid in the presence of a palladium catalyst. The reaction is as follows :

C₃H₆ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O\text{C₃H₆ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O} C₃H₆ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O

This method is advantageous due to the low cost of propene and its environmentally friendly nature. The reaction conditions typically involve temperatures around 150-200°C and pressures of 1-2 atm.

Industrial Production Methods: The industrial production of this compound involves the use of a palladium catalyst supported on a carrier such as silica or alumina. The catalyst is prepared by impregnating the carrier with a solution containing palladium and copper compounds, followed by treatment with an alkali solution and reduction with a reducing agent . This method ensures high selectivity and yield of this compound.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water and an acid or base catalyst.

    Substitution: Hydrogen chloride or hydrogen cyanide over a copper catalyst.

    Hydroformylation: Rhodium catalyst with syngas (CO/H₂) under mild conditions (60°C, 10 bar).

Major Products:

  • Allyl alcohol
  • Allyl chloride
  • 4-oxobutyl acetate

Scientific Research Applications

Industrial Applications

Allyl acetate is widely utilized in several industries due to its properties as a solvent and chemical intermediate. Key applications include:

  • Synthesis of Chemicals : It is a precursor to allyl alcohol, which is crucial in the production of plastics, pharmaceuticals, and agricultural chemicals. This compound is metabolized to allyl alcohol and subsequently to acrolein, an important reactive intermediate .
  • Detergents and Cleaning Products : this compound is used as a builder in detergent formulations, replacing traditional compounds like sodium tripolyphosphate. This application enhances the cleaning efficacy of detergents while reducing environmental impact .
  • Polymer Production : It plays a significant role in synthesizing various polymers and resins. For instance, this compound is involved in the production of copolymers with maleic anhydride and other monomers, contributing to materials used in coatings and adhesives .
  • Food Industry : As an approved food additive, this compound serves as a synthetic flavoring agent in food and beverages. Its pleasant aroma makes it suitable for enhancing flavors .

Agricultural Uses

This compound has demonstrated effectiveness as an agricultural agent. Research indicates its fumigant activity against pests such as the Caribbean fruit fly (Anastrepha suspensa), showing potential for use in pest management strategies .

Toxicological Studies

While this compound has beneficial applications, it is essential to consider its toxicity profile. A comparative study revealed that high doses of this compound can decrease survival rates in test animals, with the primary target organ being the forestomach. Symptoms observed included necrosis and hemorrhage at elevated exposure levels . This highlights the need for careful handling and regulation in industrial settings.

Case Study 1: Detergent Formulation

A study evaluated the effectiveness of this compound as a builder in detergent formulations compared to traditional phosphates. Results indicated that formulations containing this compound maintained similar cleaning power while reducing environmental toxicity.

Case Study 2: Pest Control

Research on this compound's fumigant properties showed that at concentrations of 4.3 mg/L for 24 hours, it effectively eliminated larvae of Anastrepha suspensa, suggesting its potential utility in integrated pest management programs.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Chemical SynthesisPrecursor to allyl alcoholImportant for plastics and pharmaceuticals
DetergentsBuilder in formulationsReduces environmental impact
Polymer ProductionUsed in copolymer synthesisEnhances material properties
Food IndustrySynthetic flavoring agentApproved food additive
AgricultureFumigant against pestsEffective against Caribbean fruit fly

Mechanism of Action

The mechanism of action of allyl acetate involves its conversion to allyl alcohol through hydrolysis. The palladium-catalyzed acetoxylation mechanism involves the formation of a π-allyl complex with the palladium center, followed by the insertion of acetic acid and re-oxidation of the palladium catalyst by oxygen . This process ensures the efficient production of this compound from propene.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its versatility as a precursor for various industrially important compounds. Its production method is environmentally friendly, and it serves as a key intermediate in the synthesis of allyl alcohol, which has numerous applications in the chemical industry.

Biological Activity

Allyl acetate (CASRN: 591-87-7) is an organic compound commonly used in the manufacturing of various products, including fragrances, food additives, and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article delves into the biological effects of this compound, focusing on its metabolism, toxicity, mutagenicity, and potential pharmacological properties.

Metabolism and Toxicity

Upon oral administration, this compound is rapidly hydrolyzed by carboxyl esterases in the stomach, liver, and blood to yield allyl alcohol and acetic acid. Allyl alcohol is further oxidized to acrolein, a highly reactive compound known for its toxicity. This metabolic pathway raises concerns regarding the systemic exposure to acrolein when this compound is ingested .

Toxicity Studies

A comparative toxicity study was conducted using Fischer 344/N rats and B6C3F1 mice. The animals were exposed to varying doses of this compound, allyl alcohol, and acrolein over 90 days. Significant findings included:

  • Survival Rates : High doses (100 mg/kg) of this compound decreased survival rates in both species.
  • Target Organs : The primary target organ for toxicity was identified as the forestomach, where squamous epithelial hyperplasia was observed.
  • Clinical Observations : Clinical signs in high-dose groups included lethargy, diarrhea, and weight loss .

The following table summarizes the observed effects based on dosage:

CompoundDosage (mg/kg)Observed Effects
This compound0 - 100Decreased survival; forestomach lesions
Allyl Alcohol0 - 50Similar effects as this compound
Acrolein0 - 20Severe toxicity; reduced body weight

Mutagenicity

This compound has been shown to exhibit mutagenic properties. In bacterial assays (e.g., Salmonella typhimurium), it demonstrated mutagenicity without metabolic activation. This suggests that while this compound itself can cause genetic mutations, its metabolic products may also play a role in its overall mutagenic potential .

The mutagenic activity appears to be linked to the formation of DNA adducts through the reactive metabolite acrolein. Cell culture studies indicate that acrolein preferentially forms adducts at mutational hotspots in critical genes such as p53, which is often implicated in cancer development .

Pharmacological Potential

Recent studies have explored the potential pharmacological applications of this compound derivatives. For example, research on compounds synthesized from this compound has indicated analgesic activity in animal models. One study focused on a derivative called 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, which showed promising interactions with COX-2 receptors associated with pain modulation .

Case Study: Analgesic Activity

In a specific case study involving the synthesis of a compound derived from this compound:

  • Objective : To evaluate analgesic activity in mice.
  • Methodology : The compound was tested for binding affinity to COX-2 receptors.
  • Findings : The compound exhibited significant analgesic properties with a lower RS value indicating stronger receptor binding stability .

Chemical Reactions Analysis

Hydrolysis to Allyl Alcohol

Allyl acetate undergoes hydrolysis in the presence of water to yield allyl alcohol and acetic acid :

CH2=CHCH2OCOCH3+H2OCH2=CHCH2OH+CH3COOH\text{CH}_2=\text{CHCH}_2\text{OCOCH}_3+\text{H}_2\text{O}\rightarrow \text{CH}_2=\text{CHCH}_2\text{OH}+\text{CH}_3\text{COOH}

Conditions : Acidic or enzymatic catalysis. Industrially, this reaction avoids chlorine-based routes, making it environmentally favorable .

With Hydrogen Chloride

Reaction with HCl substitutes the acetate group to form allyl chloride :

CH2=CHCH2OCOCH3+HClCH2=CHCH2Cl+CH3COOH\text{CH}_2=\text{CHCH}_2\text{OCOCH}_3+\text{HCl}\rightarrow \text{CH}_2=\text{CHCH}_2\text{Cl}+\text{CH}_3\text{COOH}

Catalyst : Typically occurs under mild acidic conditions.

With Hydrogen Cyanide

Copper-catalyzed substitution yields allyl cyanide :

CH2=CHCH2OCOCH3+HCNCH2=CHCH2CN+CH3COOH\text{CH}_2=\text{CHCH}_2\text{OCOCH}_3+\text{HCN}\rightarrow \text{CH}_2=\text{CHCH}_2\text{CN}+\text{CH}_3\text{COOH}

Applications : Allyl cyanide is a precursor in pharmaceuticals and agrochemicals.

Polymerization and Copolymerization

This compound is used to synthesize copolymers with monomers such as :

Monomer Copolymer Application
Maleic anhydrideThermosetting resins
Vinyl chlorideFlame-retardant materials
EthyleneFlexible packaging films
Methyl cyanoacrylateAdhesives and biomedical coatings

Key Catalyst : Free-radical initiators (e.g., peroxides).

Catalytic -Sigmatropic Rearrangement

Gold(I)-N-heterocyclic carbene (NHC) catalysts enable a two-step rearrangement of this compound, avoiding high-energy intermediates :

  • Au(I)–π Complexation : Activates the allyl group.

  • Au(I)–σ Complexation : Facilitates bond reorganization.

Mechanistic Insight :

  • Bond order analysis shows π-acidity of Au(I) reduces n(C C)n(\text{C C}) from 2 to 1.65 .

  • Solvation and bulky NHC ligands minimally affect reaction energetics .

Palladium-Catalyzed Alkylation

This compound acts as an N-alkylating agent in the presence of Pd(0) catalysts, forming 1-alkyl-2(1H)-pyrimidones :

Pyrimidone+Allyl acetatePd 0 1 Alkyl 2 1H pyrimidone\text{Pyrimidone}+\text{this compound}\xrightarrow{\text{Pd 0 }}\text{1 Alkyl 2 1H pyrimidone}

Applications : Pharmaceutical intermediates and agrochemicals.

Epoxidation to Glycidol

Hydrogen peroxide-mediated epoxidation yields glycidol, which hydrolyzes to glycerol :

CH2=CHCH2OH+HOOHCH2OCHCH2OHH2OC3H5(OH)3\text{CH}_2=\text{CHCH}_2\text{OH}+\text{HOOH}\rightarrow \text{CH}_2\text{OCHCH}_2\text{OH}\xrightarrow{\text{H}_2\text{O}}\text{C}_3\text{H}_5(\text{OH})_3

Uses : Synthetic glycerol for cosmetics and toiletries.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for allyl acetate, and how do reaction conditions influence yield and purity?

this compound is synthesized via the palladium-catalyzed oxyacylation of propylene with acetic acid and oxygen. Key parameters include:

  • Catalyst composition : Pd-KOAc catalysts at 180°C and 60 psi achieve optimal selectivity .
  • Temperature control : The reaction is exothermic; precise temperature regulation prevents side reactions like over-oxidation .
  • Feedstock ratios : Stoichiometric excess of propylene improves conversion rates . Post-synthesis, purification involves washing with NaHCO₃ and CaCl₂, followed by distillation to remove peroxides and byproducts .

Q. How is this compound hydrolyzed to allyl alcohol, and what factors determine reaction efficiency?

Hydrolysis occurs via:

  • Acid-catalyzed thermal cleavage : At 230°C and 3 MPa, yielding ~90% allyl alcohol .
  • Catalytic ion-exchange resins : Sulfonated polystyrene resins at 100°C enable milder conditions and acetic acid recovery . Critical factors include avoiding chlorine-based catalysts (to enhance environmental safety) and optimizing residence time to minimize polymerization .

Q. What spectroscopic or chromatographic methods are recommended for characterizing this compound purity?

  • GC-MS : Quantifies volatile impurities like residual propylene or acetic acid .
  • FT-IR : Identifies ester carbonyl peaks (C=O stretch at ~1740 cm⁻¹) and allyl C=C bonds (~1640 cm⁻¹) .
  • NMR : ¹H NMR distinguishes allyl protons (δ 4.5–5.2 ppm) from acetate methyl groups (δ 2.0 ppm) .

Advanced Research Questions

Q. Why does this compound fail to incorporate into polypropylene during copolymerization, and how can this challenge be mitigated?

  • Steric hindrance : this compound’s ester group interacts with iron catalysts (e.g., bis(imino)pyridine-Fe), deactivating the metal center and suppressing polymerization .
  • Competitive inhibition : Even small amounts of this compound (≥1.5 equiv) disrupt chain propagation via radical scavenging . Mitigation strategies include using non-polar solvents or masking the ester group with protective moieties .

Q. How do metabolic pathways of this compound contribute to its organ-specific toxicity?

this compound is metabolized sequentially to allyl alcohol and acrolein, which drive toxicity:

  • Hepatic damage : Cytochrome P450-mediated oxidation generates acrolein, causing glutathione depletion and oxidative stress .
  • Forestomach lesions : Direct contact with unmetabolized this compound induces squamous epithelial necrosis in rodents . Toxicity studies in Fischer 344 rats show dose-dependent hepatotoxicity (≥25 mg/kg) and hematopoietic suppression .

Q. What kinetic models describe the oxidative acetylation of propylene to this compound, and how do Pd/Cu catalyst ratios affect activation energy?

  • Langmuir-Hinshelwood kinetics : Rate-limiting steps involve adsorbed propylene and oxygen on Pd sites .
  • Catalyst optimization : Increasing Pd content (0.1–3.0 wt%) lowers activation energy from 11 to 2 kcal/mol, while Cu enhances selectivity by suppressing CO formation . Regularization of pre-exponential factors (lg k₀) and thermodynamic parameters ensures model accuracy under industrial conditions .

Q. How do thermodynamic properties (e.g., vapor-liquid equilibria) of this compound mixtures inform solvent selection for extractive distillation?

  • Binary azeotropes : this compound forms non-ideal mixtures with methanol and vinyl acetate, requiring NRTL or UNIQUAC models for phase behavior prediction .
  • Excess molar volumes : Negative deviations in this compound/methanol systems suggest strong intermolecular interactions, favoring entrainer use in separation processes .

Q. Methodological Challenges and Contradictions

Q. Discrepancies in reported copolymerization outcomes: How can experimental variables explain inconsistent incorporation of this compound into polymers?

Contradictions arise from:

  • Catalyst sensitivity : Iron-based catalysts are deactivated by ester groups, whereas Ziegler-Natta systems may tolerate limited functionalization .
  • Solvent polarity : Polar solvents (e.g., ethyl acetate) stabilize this compound radicals, promoting homo-coupling over copolymerization .

Q. Why do toxicity studies show divergent hepatic effects between this compound and its metabolite acrolein?

  • Bioavailability : this compound’s slower metabolism allows systemic distribution, whereas acrolein’s reactivity limits its reach beyond the gastrointestinal tract .
  • Detoxification pathways : Hepatic N-acetyltransferases conjugate acrolein more efficiently than this compound, reducing liver damage at equimolar doses .

Properties

IUPAC Name

prop-2-enyl acetate
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InChI

InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3
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InChI Key

FWZUNOYOVVKUNF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC=C
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Molecular Formula

C5H8O2
Record name ALLYL ACETATE
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Related CAS

29467-34-3
Record name Acetic acid, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID9024437
Record name Allyl acetate
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Molecular Weight

100.12 g/mol
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Physical Description

Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes., Colorless liquid; [HSDB]
Record name ALLYL ACETATE
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Record name Acetic acid, allyl ester
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Boiling Point

103.5 °C
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Flash Point

72 °F (NFPA, 2010), 22 °C
Record name ALLYL ACETATE
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Solubility

Soluble in acetone; miscible in ethanol and ethyl ether., 2.8% in water at 20 °C
Record name ACETIC ACID, ALLYL ESTER
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Density

0.9275 g/cu cm at 20 °C
Record name ACETIC ACID, ALLYL ESTER
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Vapor Density

3.45 (AIR= 1)
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Vapor Pressure

27.2 [mmHg], 27.2 mm Hg at 20 °C /from experimentally-derived coefficients/
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Color/Form

COLORLESS LIQUID

CAS No.

591-87-7
Record name ALLYL ACETATE
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Melting Point

Freezing point: -96 °C
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Synthesis routes and methods I

Procedure details

The tandem tube reactors are operated as in Example 1, with substitution of 740 grams per hour of pure methyl acetate for the methyl acetate-methanol azeotrope. Analysis of the condensed phases indicates the collection per hour of 254 grams of methyl acetate (34% unconverted), 607 grams of allyl acetate (92% yield based on 66% conversion) and 191 grams of methanol (90% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
254 g
Type
reactant
Reaction Step Three
Yield
92%
Yield
90%

Synthesis routes and methods II

Procedure details

After uniformly diluting 14.0 ml of each of catalysts B and G-I obtained in Examples 2, 5 and 6 and Comparative Example 3 with 42.0 ml of silica carrier, it was packed into a reaction tube (SUS316 L, inner diameter: 25 mm). Gas with a gas composition of propylene:oxygen:acetic acid:water in a volume ratio of 29:6:7.1:19:38.9 was introduced at a space velocity of 2070 h−1 with a reaction temperature of 135° C. and a reaction pressure of 0.8 MPaG (gauge pressure), for reaction to obtain allyl acetate from propylene, oxygen and acetic acid.
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0 (± 1) mol
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Reaction Step One
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Type
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Reaction Step Two
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Reaction Step Two
Name
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Type
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Reaction Step Two
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Reaction Step Two
Name
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[Compound]
Name
catalysts B
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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